![molecular formula C23H24N4O2 B7706458 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
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Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the desired product. The product is then purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The synthesis of this compound involves a series of reactions including condensation, hydrolysis, cyclization, and substitution . The final compound is yielded with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
a. Kinase Inhibitors: These compounds can act as kinase inhibitors, targeting specific kinases involved in disease pathways. Researchers explore their potential in cancer therapy, inflammation, and neurodegenerative disorders.
b. Anticancer Agents: Pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against cancer cells. Their ability to interfere with cell cycle regulation and apoptosis pathways makes them promising candidates for cancer drug development.
c. Anti-inflammatory Properties: Certain derivatives have demonstrated anti-inflammatory effects by modulating cytokines and inflammatory mediators. They could be useful in treating chronic inflammatory conditions.
Ionic Liquids
Ionic liquids (ILs) are versatile solvents with unique properties. Although not directly related to the compound you mentioned, 1-n-butyl-3-methylimidazolium bromide is an IL used in the Heck reaction and toxicity studies .
Extraction and Separation
The imidazolium-based ILs, including those with similar structures, have been employed in extraction processes. For instance, they can extract cobalt from nickel salts or separate fuel components containing sulfur compounds .
Synthetic Methods
Researchers have developed various synthetic strategies for pyrazolo[3,4-b]pyridines. These methods include cyclization reactions, condensations, and multicomponent reactions. The review by Donaire-Arias et al. provides comprehensive data on synthetic approaches .
properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-5-12-27-22-18(14-16-11-10-15(2)13-19(16)24-22)21(26-27)25-23(28)17-8-6-7-9-20(17)29-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHDPIHYTXMYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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